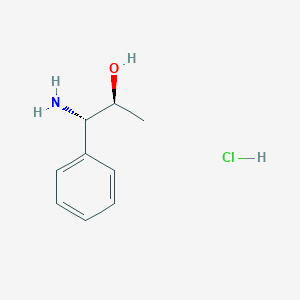

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride

概要

説明

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” is also known as “(1S,2S)-(+)-Pseudoephedrine hydrochloride”. It is a natural enantiomer of ephedrine and is commonly used in cold and allergy medicines . It is a decongestant and is used in the synthesis of enantioenriched organic compounds .

Synthesis Analysis

The synthesis of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” involves several key steps. One approach involves the reduction of the N-Cbz oxazolidinone derived from alanine, followed by a Grignard addition to the lactol to give the amino alcohol .Molecular Structure Analysis

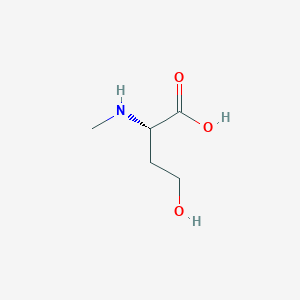

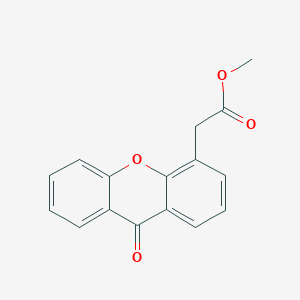

The molecular structure of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” is characterized by a phenethylamine backbone with a hydroxyl group attached to the alpha carbon and a methylamino group attached to the beta carbon .Chemical Reactions Analysis

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” exhibits a broad range of biological properties, such as anti-inflammatory, antibacterial, anti-HIV, antiarrhythmics, antifungal, and antitumor activities . It is used as a chiral auxiliary in asymmetric synthesis of enantioenriched organic compounds .Physical And Chemical Properties Analysis

“(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” has a molecular weight of 201.69 g/mol . It is a solid substance with a specific optical activity .科学的研究の応用

Oxytocin Receptor Antagonism

This compound has been identified as a potent, non-peptide oxytocin receptor antagonist. It exhibits an IC50 value of 8.9 nM, indicating a high degree of potency in inhibiting the oxytocin receptor . This application is significant in the study of labor and preterm labor as oxytocin plays a crucial role in uterine contractions. By antagonizing oxytocin-induced uterine contractions, researchers can explore therapeutic avenues for conditions like preterm labor.

Antimicrobial Activity

Derivatives of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride have been synthesized and tested for antimicrobial activity. Although the activity was found to be weak, it was noted against B. cereus and Candida spp. This suggests potential for further optimization and study in the field of antimicrobial drug development .

Synthesis of Urea Derivatives

The compound serves as a precursor for the synthesis of various urea derivatives. These derivatives have been studied for their antimicrobial properties, and some have shown activity against strains like B. cereus, S. aureus, and St. haemolyticus. The optical activity of these derivatives adds value to their potential as targets for biological studies .

Enzymatic Resolution

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride has been used in enzymatic resolution processes. For example, it has been involved in the synthesis of enantiomeric triazolopyrimidine herbicides. This showcases its utility in producing optically active compounds, which is crucial in the pharmaceutical industry where the chirality of molecules can affect drug efficacy .

Vasopressin Receptor Selectivity

In addition to its oxytocin receptor antagonism, the compound displays over 40-fold selectivity for vasopressin V1a and V2 receptors. This selectivity is important for the development of drugs that target specific vasopressin receptors without affecting oxytocin receptors, which could be beneficial in treating diseases like hyponatremia .

作用機序

Target of Action

The primary target of (1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as Pseudoephedrine, is the alpha and beta adrenergic receptors . These receptors play a crucial role in the sympathetic nervous system, which is responsible for the body’s “fight or flight” response .

Mode of Action

Pseudoephedrine acts mainly as an agonist of alpha adrenergic receptors and less strongly as an agonist of beta adrenergic receptors . This means that it binds to these receptors and activates them. The activation of these receptors leads to vasoconstriction , which is used as a decongestant . This vasoconstriction action can also result in hypertension, which is a noted side effect of pseudoephedrine .

Biochemical Pathways

The activation of alpha and beta adrenergic receptors by pseudoephedrine triggers a cascade of biochemical reactions. These reactions lead to the constriction of blood vessels in the nasal passages, reducing tissue hyperemia, edema, and nasal congestion commonly associated with colds or allergies . Other beneficial effects may include increasing the drainage of sinus secretions, and opening of obstructed Eustachian tubes .

Pharmacokinetics

Pseudoephedrine has a bioavailability of approximately 100% , meaning that it is completely absorbed into the bloodstream after oral administration. It is metabolized in the liver, with 10-30% of the drug being metabolized . The elimination half-life of pseudoephedrine is 4.3-8 hours , and it is excreted in the urine, with 43-96% of the drug being excreted unchanged .

Result of Action

The primary result of pseudoephedrine’s action is the relief of nasal and sinus congestion . By causing vasoconstriction in the nasal passages, pseudoephedrine reduces swelling and allows for easier breathing . It is also indicated for vasomotor rhinitis, and as an adjunct to other agents in the optimum treatment of allergic rhinitis, croup, sinusitis, otitis media, and tracheobronchitis .

Action Environment

The action of pseudoephedrine can be influenced by various environmental factors. For example, the presence of other drugs can affect its absorption, distribution, metabolism, and excretion. It is often found in over-the-counter preparations in combination with one or more additional active ingredients such as antihistamines, guaifenesin, dextromethorphan, paracetamol (acetaminophen), or an NSAID (such as aspirin or ibuprofen) . These combinations can enhance the therapeutic effects or mitigate side effects. Due to its stimulating qualities, the oral preparation is more likely to cause adverse effects, including urinary retention .

Safety and Hazards

将来の方向性

The future directions of “(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride” research could involve its use in the synthesis of novel tertiary pseudo C2-symmetric 1,2-diamines, which facilitates the enantioselective addition of methyl lithium to imines with better yield . Further studies could also explore its potential applications in the treatment of various diseases due to its broad range of biological properties .

特性

IUPAC Name |

(1S,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-DKXTVVGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride | |

CAS RN |

88784-93-4 | |

| Record name | Benzeneethanol, β-amino-α-methyl-, hydrochloride, (αS,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88784-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfonylethanamine](/img/structure/B1661156.png)

![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)

![N-[3-Hydroxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B1661164.png)

![tert-Butyl [2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)

![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)